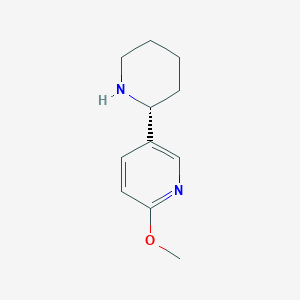
(R)-2-Methoxy-5-(piperidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Methoxy-5-(piperidin-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a methoxy group and a piperidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methoxy-5-(piperidin-2-yl)pyridine typically involves the reaction of a piperidine derivative with a methoxy-substituted pyridine. One common method includes the bromination of 2-methoxypyridine followed by a nucleophilic substitution reaction with piperidine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of ®-2-Methoxy-5-(piperidin-2-yl)pyridine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
®-2-Methoxy-5-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Nucleophiles such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide are commonly employed.
Major Products
Oxidation: Formation of 2-hydroxy-5-(piperidin-2-yl)pyridine or 2-carbonyl-5-(piperidin-2-yl)pyridine.
Reduction: Formation of 2-methoxy-5-(piperidin-2-yl)piperidine.
Substitution: Formation of 2-substituted-5-(piperidin-2-yl)pyridine derivatives
Aplicaciones Científicas De Investigación
®-2-Methoxy-5-(piperidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the synthesis of dyes and functional materials
Mecanismo De Acción
The mechanism of action of ®-2-Methoxy-5-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets. The piperidinyl group can interact with receptor sites, while the methoxy group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
®-3-(Piperidin-2-yl)pyridine: Similar structure but lacks the methoxy group.
2-Methoxy-5-(piperidin-2-yl)benzene: Similar functional groups but different core structure.
2-Methoxy-5-(piperidin-2-yl)thiophene: Similar functional groups but different heterocyclic ring.
Uniqueness
®-2-Methoxy-5-(piperidin-2-yl)pyridine is unique due to the presence of both a methoxy group and a piperidinyl group on the pyridine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
2-methoxy-5-[(2R)-piperidin-2-yl]pyridine |
InChI |
InChI=1S/C11H16N2O/c1-14-11-6-5-9(8-13-11)10-4-2-3-7-12-10/h5-6,8,10,12H,2-4,7H2,1H3/t10-/m1/s1 |
Clave InChI |
PZPSASQDMBLQNN-SNVBAGLBSA-N |
SMILES isomérico |
COC1=NC=C(C=C1)[C@H]2CCCCN2 |
SMILES canónico |
COC1=NC=C(C=C1)C2CCCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


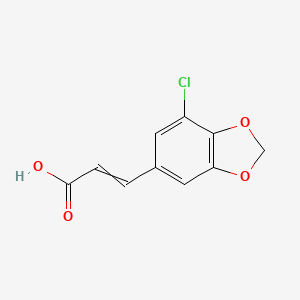



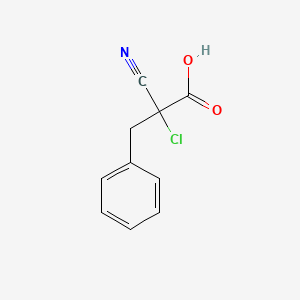


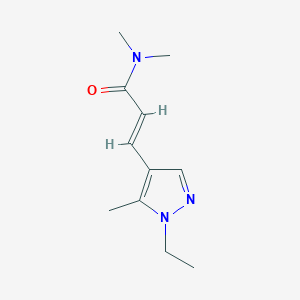


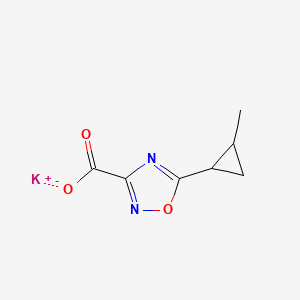
![rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15060578.png)
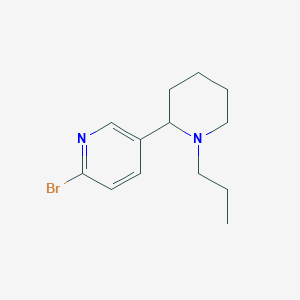
![N'-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide](/img/structure/B15060600.png)
